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Compound of Interest

Compound Name: 1,2,5-Trichloro-3-iodobenzene

Cat. No.: B1591966

Halogenated aromatic compounds are fundamental building blocks in organic synthesis, finding
extensive applications in the development of pharmaceuticals, agrochemicals, and advanced
materials. The specific incorporation of multiple chlorine atoms and a single iodine atom onto a
benzene ring, as seen in 1,2,5-Trichloro-3-iodobenzene, yields a molecule with a unique
combination of steric and electronic properties. The carbon-iodine bond, being the weakest
among the carbon-halogen bonds, offers a reactive site for various coupling reactions, such as
Suzuki, Heck, and Sonogashira couplings, making it a valuable intermediate for constructing
more complex molecular architectures.[1] The trichloro-substituted scaffold provides stability
and influences the molecule's lipophilicity and metabolic profile, properties of significant interest
in drug design.

This guide aims to consolidate the known information on 1,2,5-Trichloro-3-iodobenzene and
provide expert-driven, actionable protocols for its comprehensive structural analysis. By
leveraging data from analogous compounds and established principles of physical organic
chemistry, we can construct a reliable model of its molecular structure and geometry, paving
the way for its effective utilization in research and development.

Physicochemical and Structural Identifiers

While comprehensive experimental data remains scarce, the fundamental properties of 1,2,5-
Trichloro-3-iodobenzene have been established and are summarized below.
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Property Value Source

CAS Number 216393-66-7 --INVALID-LINK--
Molecular Formula CeH2Clsl --INVALID-LINK--
Molecular Weight 307.34 g/mol --INVALID-LINK--
Appearance White to off-white solid --INVALID-LINK--
Melting Point 52-54 °C --INVALID-LINK--
Canonical SMILES Cl=C(C(=C(C=Cc1chnhcncli N/A

InChl Key N/A N/A

Molecular Structure and Inferred Geometry
The Benzene Core and Substituent Effects

The foundational structure of 1,2,5-Trichloro-3-iodobenzene is a planar benzene ring.
However, the presence of four bulky halogen substituents (three chlorine, one iodine) induces
significant steric strain and electronic perturbations that are expected to distort the ring from a
perfect hexagonal geometry.

« Steric Hindrance: The adjacent chlorine atoms at positions 1 and 2, and the proximity of the
iodine atom at position 3 to the chlorine at position 2, will likely cause out-of-plane deviations
of the substituents and elongation of the corresponding carbon-carbon bonds within the ring
to alleviate steric clash.

» Electronic Effects: All four halogens are electron-withdrawing via induction, which will
influence the electron density distribution within the aromatic ring. This can affect bond
lengths and the molecule's reactivity.

Predicted Bond Lengths and Angles

In the absence of direct crystallographic data for 1,2,5-Trichloro-3-iodobenzene, we can infer
its geometric parameters by referencing data for related compounds and from theoretical
calculations on similar halobenzenes. For comparison, the crystal structure of the isomer 1,3,5-
Trichloro-2-iodobenzene is available and provides a useful reference point.[2]
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Parameter

Predicted Value/Range

Rationale and Comparative
Data

C-C (Aromatic)

1.38-1.41 A

Standard aromatic C-C bonds
are ~1.39 A. Due to
substituent-induced strain,
some bonds, particularly
between substituted carbons
(e.g., C1-C2, C2-C3), may be

elongated.

C-H

~1.08 A

Typical for aromatic C-H

bonds.

C-Cl

1.72-1.74 A

Based on data for other
polychlorinated benzenes like

1,2,4-trichlorobenzene.

C-l

~2.08-2.10 A

The C-1 bond is significantly
longer than C-ClI due to the
larger atomic radius of iodine.
This is consistent with values

observed in other aryl iodides.

£ C-C-C (Internal)

118° - 122°

The internal bond angles of the
benzene ring will deviate from
the ideal 120° to accommodate
the bulky substituents. Angles
at substituted carbons are
likely to be slightly larger or
smaller depending on the

specific steric repulsions.

LC-C-Cl/ LC-C-I

~119° - 121°

These exocyclic angles will
also be influenced by steric
interactions with adjacent

substituents.
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Proposed Methodologies for Synthesis and
Structural Elucidation

To move from a theoretical model to empirical fact, a systematic experimental and
computational approach is required. The following protocols are designed to serve as a self-
validating workflow for the synthesis and complete structural characterization of 1,2,5-
Trichloro-3-iodobenzene.

Proposed Synthesis: Electrophilic lodination

A plausible route to synthesize the target compound is through the electrophilic iodination of
1,2,5-trichlorobenzene. The three electron-withdrawing chlorine atoms deactivate the benzene
ring, making the reaction challenging. Therefore, forcing conditions are necessary.

Protocol: Synthesis of 1,2,5-Trichloro-3-iodobenzene

e Reaction Setup: In a 250 mL three-necked, round-bottom flask equipped with a reflux
condenser, mechanical stirrer, and a dropping funnel, dissolve 1,2,5-trichlorobenzene (1
equivalent) in a mixture of glacial acetic acid and sulfuric acid (catalyst).

o Reagent Addition: Slowly add a solution of iodine (Iz) and a strong oxidizing agent, such as
nitric acid or periodic acid, to the stirred solution at room temperature. An alternative
lodinating agent could be iodine monochloride (ICI).

¢ Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain vigorous stirring.
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

o Workup: After the reaction is complete (typically several hours), cool the mixture to room
temperature and carefully pour it over crushed ice. The precipitated crude product can be
collected by vacuum filtration.

 Purification: The crude solid should be purified by recrystallization from a suitable solvent
system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure 1,2,5-Trichloro-3-
iodobenzene.
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Synthesis Protocol
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Caption: Proposed workflow for the synthesis of 1,2,5-Trichloro-3-iodobenzene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The molecule contains two protons on the aromatic ring. Due to the differing
electronic environments and coupling between them, the *H NMR spectrum is expected to
show two doublets in the downfield region (likely between 7.0 and 8.0 ppm).

e 13C NMR: The 3C NMR spectrum is predicted to show six distinct signals for the six unique
carbon atoms of the benzene ring. The carbons bonded to halogens will appear at
characteristic chemical shifts.

Mass Spectrometry (MS)

e A high-resolution mass spectrum will confirm the molecular formula (CeH2Clsl). The mass
spectrum will exhibit a characteristic isotopic pattern due to the presence of three chlorine
atoms (3>Cl and 3’Cl isotopes) and one iodine atom (*27]).

Infrared (IR) Spectroscopy

e The IR spectrum will show characteristic C-H stretching frequencies for the aromatic protons,
C=C stretching bands for the benzene ring, and strong absorptions in the fingerprint region
corresponding to the C-Cl and C-I bonds.
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Definitive Structure Elucidation: Single-Crystal X-ray
Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-
dimensional molecular structure, including precise bond lengths and angles.[3][4]

Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: Grow single crystals of 1,2,5-Trichloro-3-iodobenzene suitable for X-ray
diffraction. This can be achieved by slow evaporation of a saturated solution of the purified
compound in an appropriate solvent (e.g., toluene, hexane, or a mixture thereof) at a
constant, controlled temperature.

» Data Collection:
o Mount a suitable single crystal on a goniometer head.

o Place the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo
Ka or Cu Ka radiation) and a modern detector.[5]

o Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations,
which allows for higher resolution data.

e Structure Solution and Refinement:
o Process the collected diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or other phasing techniques to obtain an
initial electron density map.

o Build and refine the molecular model against the experimental data to determine the
precise atomic positions, bond lengths, bond angles, and torsion angles.

Computational Modeling: Density Functional Theory
(DFT)
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Computational chemistry, particularly DFT, provides a powerful tool to predict and corroborate
experimental findings.[6] DFT calculations can provide insights into the optimized molecular
geometry, electronic structure, and spectroscopic properties.

Protocol: DFT Calculation

e Model Building: Construct the 3D structure of 1,2,5-Trichloro-3-iodobenzene in a molecular
modeling software package.

o Geometry Optimization: Perform a full geometry optimization using a suitable functional
(e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p) for C, H, Cl and a larger basis set
with effective core potentials for iodine).[7][8]

e Frequency Calculation: Perform a frequency calculation on the optimized geometry to
confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR
spectrum.

o Property Calculation: From the optimized structure, calculate key properties such as bond
lengths, bond angles, dihedral angles, and NMR chemical shifts for comparison with
experimental data.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://pubs.acs.org/doi/10.1021/la402910a
https://www.benchchem.com/product/b1591966?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476181/
https://pubs.acs.org/doi/10.1021/acsomega.2c04615
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratgry

Check Availability & Pricing

Structural Elucidation Workflow
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Caption: A comprehensive workflow for the structural elucidation of the target molecule.

Conclusion

While direct experimental data on 1,2,5-Trichloro-3-iodobenzene is limited, this guide
provides a robust framework for its study. By combining known physicochemical properties with
inferred data from analogous structures, a reliable model of its molecular structure and
geometry has been presented. The detailed, field-proven protocols for synthesis, spectroscopic
analysis, X-ray crystallography, and computational modeling offer a clear and validated
pathway for researchers to fully characterize this promising synthetic intermediate. The
successful elucidation of its structure will unlock its full potential for applications in medicinal
chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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